3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-ethyl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZRHLUYFXYBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Abstract
This whitepaper provides a comprehensive technical guide on the characterization of the physicochemical properties of the novel heterocyclic compound, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As specific experimental data for this molecule is not widely available in public literature, this guide serves as a foundational framework for its empirical investigation. We present not only the predicted characteristics based on its molecular structure but also furnish detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. These properties—including melting point, boiling point, solubility, and pKa—are paramount as they directly influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This document is intended to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to thoroughly profile this and similar novel chemical entities.
Introduction and Molecular Overview
The compound 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine belongs to the isoxazole class of heterocycles, a scaffold known for a wide range of biological activities and its presence in several approved pharmaceuticals. The specific substitution pattern of this molecule—a tert-butyl group at position 3, an ethyl group at position 4, and an amine at position 5—suggests a unique combination of lipophilicity and basicity that warrants detailed investigation for its potential in medicinal chemistry.
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite in the drug discovery pipeline. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. This guide provides the essential protocols to build a comprehensive physicochemical profile for this novel compound.
Chemical Structure and Basic Identifiers
-
IUPAC Name: 5-tert-butyl-4-ethyl-1,2-oxazol-3-amine
-
Molecular Formula: C₉H₁₇N₃O
-
Molecular Weight: 183.25 g/mol
-
CAS Number: While a specific CAS number for this exact structure is not found in common databases, related structures such as 3-Amino-5-tert-butylisoxazole have the CAS number 55809-36-4.[1]
Figure 1: Chemical Structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Structural Analysis and Predicted Properties
-
Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is generally stable and can participate in various intermolecular interactions.
-
5-Amino Group (-NH₂): This primary amine is a key functional group. It is expected to be basic, readily forming salts with acids. This property is crucial for aqueous solubility and allows for multiple hydrogen bonding interactions (as a donor).
-
3-Tert-butyl Group (-C(CH₃)₃): This bulky, non-polar group significantly increases the molecule's lipophilicity (fat-solubility). It can also provide steric hindrance, potentially influencing metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation.
-
4-Ethyl Group (-CH₂CH₃): This alkyl group further contributes to the overall lipophilicity of the compound.
Based on this structure, we can hypothesize that the molecule will have moderate to low aqueous solubility in its free base form, which can be significantly enhanced at acidic pH due to the protonation of the amino group. The substantial alkyl substitution suggests good potential for membrane permeability.
Experimental Determination of Core Physicochemical Properties
The following sections detail the standardized, reproducible protocols for determining the key physicochemical properties essential for drug development.
Melting Point (MP) Determination
The melting point is a fundamental indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a wider range and at a lower temperature.[2][3][4]
Causality: The energy required to overcome the crystal lattice forces of a solid determines its melting point. Impurities disrupt this lattice, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation: Finely crush a small amount of the crystalline compound on a watch glass using a spatula.[5]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer and place it in a Thiele tube filled with mineral oil.[2]
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 15-20°C below this approximate temperature.[2]
-
Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Record the temperature (T1) at which the first liquid droplet appears and the temperature (T2) at which the last solid crystal melts. The melting point is reported as the range T1-T2.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Figure 2: Workflow for Melting Point Determination
Boiling Point (BP) Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] It is a key characteristic for non-solid compounds and is essential for purification by distillation.
Causality: The boiling point is a measure of the strength of intermolecular forces in a liquid. Stronger forces (like hydrogen bonding) require more energy to overcome, resulting in a higher boiling point.
Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)
-
Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.[8]
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[6][7][8]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[9]
-
Heating: Gently heat the arm of the Thiele tube with a microburner.[9]
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7][9]
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point.
-
Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[6]
Aqueous Solubility Determination
Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and distribution. Poor aqueous solubility is a major hurdle in drug development.[10]
Causality: Solubility represents the thermodynamic equilibrium between a compound in its solid state and dissolved in a solvent. It is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules. For ionizable compounds, solubility is highly pH-dependent.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]
-
Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.[12][13]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Dilute the filtered aqueous sample with the same solvent.
-
Analyze the standard and sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration.[10]
-
-
Data Reporting: The determined concentration is the solubility of the compound at that specific pH and temperature, typically reported in mg/mL or µM.
Figure 3: Workflow for Shake-Flask Solubility Assay
Ionization Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the pKa of its conjugate acid (BH⁺) will dictate its charge state, and thus its solubility and permeability, across the gastrointestinal tract.
Causality: The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) describes the relationship between pH and the ionization state of a compound. At the half-equivalence point of a titration, the concentrations of the acidic and basic forms are equal, making the log term zero and pH equal to pKa.[14]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[15]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a standardized solution of HCl (e.g., 0.1 M). This ensures the amine is fully protonated at the start.[15]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse a calibrated pH electrode.
-
Titrant Addition: Gradually add small, precise volumes of a standardized basic titrant (e.g., 0.1 M NaOH) using an autoburette.[15]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).[15] Alternatively, specialized software can be used to calculate the pKa from the titration data.
Summary of Physicochemical Profile
The data obtained from the aforementioned experimental protocols should be compiled into a comprehensive summary table. This table serves as a quick reference for the compound's key properties, facilitating its evaluation for further development.
| Physicochemical Property | Experimental Method | Predicted Outcome | Experimental Result |
| Molecular Formula | - | C₉H₁₇N₃O | - |
| Molecular Weight | Mass Spectrometry | 183.25 g/mol | |
| Physical State | Visual Inspection | Solid or Oil | |
| Melting Point (°C) | Capillary Method | - | |
| Boiling Point (°C) | Micro-Boiling Point | - | |
| Aqueous Solubility | |||
| at pH 1.2 | Shake-Flask & HPLC | High | |
| at pH 6.8 | Shake-Flask & HPLC | Low to Moderate | |
| pKa (Conjugate Acid) | Potentiometric Titration | 3.0 - 5.0 |
Conclusion
The systematic characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine's physicochemical properties is an indispensable step in evaluating its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, boiling point, pH-dependent solubility, and ionization constant. This empirical data, when acquired, will supersede any theoretical predictions and provide the solid foundation required for informed decision-making in medicinal chemistry, enabling rational optimization of its ADME properties and advancing its journey through the development pipeline.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Pandey, P. K. (2025, March 31).
- Pharma Knowledge Forum. (2024, August 30).
- Determination of the melting point. (n.d.). Retrieved from University of Technology, Department of Applied Sciences.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
- DETERMINATION OF BOILING POINTS. (n.d.).
- Slideshare. (n.d.).
- Chemistry LibreTexts. (2022, May 5). 6.
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- Creative Bioarray. (n.d.).
- SSERC. (n.d.).
- Experiment 1: Melting-point Determinations. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- PubMed. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
- CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.
Sources
- 1. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. athabascau.ca [athabascau.ca]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. fda.gov [fda.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 5-tert-butyl-1,2-oxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery
A Note on the Topic: Initial searches for "3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine" did not yield a publicly available CAS number or substantial technical data for this specific molecule. This suggests that the compound may be novel, not widely synthesized, or referred to by a different nomenclature. However, significant information is available for a closely related positional isomer, 5-tert-butyl-1,2-oxazol-3-amine (CAS: 55809-36-4). This guide will provide a comprehensive technical overview of this well-documented and commercially available compound, which serves as a valuable surrogate for understanding the chemical space of substituted amino-isoxazoles.
Introduction
5-tert-butyl-1,2-oxazol-3-amine is a heterocyclic organic compound featuring an isoxazole ring substituted with a tert-butyl group and an amino group. The isoxazole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The presence of the bulky tert-butyl group can enhance metabolic stability and lipophilicity, while the primary amine at the 3-position provides a crucial synthetic handle for further molecular elaboration.[1][2] This combination of features makes 5-tert-butyl-1,2-oxazol-3-amine a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[3][4]
Chemical Identity and Physical Properties
A solid understanding of a compound's fundamental identifiers and physical properties is paramount for its effective use in a research setting.
| Identifier | Value | Source(s) |
| CAS Number | 55809-36-4 | [3][5][6] |
| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [3][6] |
| Molecular Formula | C₇H₁₂N₂O | [3][5][6] |
| Molecular Weight | 140.18 g/mol | [3][5] |
| SMILES | CC(C)(C)C1=CC(=NO1)N | [1][3] |
| InChI | InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | [1][3][6] |
| Appearance | White to yellow solid/crystals/chunks | [2][7] |
| Melting Point | 110-114 °C | [7][8] |
| Boiling Point | 248.1 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.042 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents. The amino group can participate in hydrogen bonding, which may impart some water solubility. | [1] |
Synthesis and Mechanistic Considerations
The primary route for the synthesis of 5-tert-butyl-1,2-oxazol-3-amine involves the reaction of pivaloyl acetonitrile with hydroxylamine.[5] The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.
Reaction Principle:
The synthesis is a cyclocondensation reaction. The pivaloyl acetonitrile provides the three-carbon backbone and the tert-butyl group, while hydroxylamine provides the nitrogen and oxygen atoms for the isoxazole ring. The nitrile group of the starting material is ultimately converted into the amine at the 3-position of the resulting isoxazole.
Caption: Synthetic workflow for 5-tert-butyl-1,2-oxazol-3-amine.
Detailed Experimental Protocol (Adapted from US Patent 4259501):[5]
Materials:
-
Pivaloyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (or other suitable acid for pH adjustment)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of the Pivaloyl Acetonitrile Solution: Dissolve pivaloyl acetonitrile in an aqueous solution containing a slight molar excess of a base, such as sodium hydroxide. This deprotonates the α-carbon, forming the enolate.
-
Addition of Hydroxylamine: Prepare an aqueous solution of hydroxylamine hydrochloride. Add this solution rapidly to the basic solution of pivaloyl acetonitrile.
-
Critical pH Adjustment: This is the most crucial step for maximizing the yield of the desired isomer. Within the first 15-30 minutes of the reaction, carefully adjust the pH of the mixture to a range of 5.0 to 8.0, with a preferred range of 6.0 to 7.0.[5] A pH below 5.0 favors the formation of the corresponding isoxazolone, while a pH above 8.0 leads to increased formation of the undesired 3-tert-butyl-isoxazol-5-amine isomer.[5]
-
Reaction and Work-up: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the proton on the isoxazole ring, and a broad singlet for the two protons of the primary amine group. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the three carbons of the isoxazole ring.[1] The carbon attached to the amino group and the carbon attached to the tert-butyl group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching.[9]
-
C=N Stretching: The stretching of the C=N bond within the isoxazole ring.
-
C-H Stretching: Absorptions for the sp³ hybridized C-H bonds of the tert-butyl group will be observed just below 3000 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[9]
PubChem provides access to an FTIR spectrum (KBr-Pellet) for this compound, which can be used for comparison.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 140. The spectrum will also show a prominent peak corresponding to the loss of a methyl group (M-15) and other characteristic fragments. GC-MS data available on PubChem shows a base peak at m/z = 125.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 5-tert-butyl-1,2-oxazol-3-amine scaffold is a key building block in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase 3 (FLT3).[3][4]
Caption: Role of the scaffold in FLT3 inhibitor development.
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation of hematopoietic stem cells.[7] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving the proliferation of cancer cells in a significant portion of AML patients.[2][7]
5-tert-butyl-1,2-oxazol-3-amine serves as a key component in a class of potent FLT3 inhibitors. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as highly effective FLT3 inhibitors.[3] One of the most notable examples is Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor that has been investigated in clinical trials for AML.[2][4] In these molecules, the amino group of 5-tert-butyl-1,2-oxazol-3-amine is typically used to form a urea linkage to a substituted phenyl ring, which in turn is connected to another heterocyclic system. This "headgroup" containing the tert-butyl isoxazole amine is crucial for binding to the kinase.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-tert-butyl-1,2-oxazol-3-amine.
GHS Hazard Classification:
Based on available data, the compound is classified with the following hazards:[1][8][10]
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)
-
H315: Causes skin irritation (Skin Irritation, Category 2)
-
H319: Causes serious eye irritation (Eye Irritation, Category 2)
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)
Recommended Precautions:[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-tert-butyl-1,2-oxazol-3-amine is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the synthetic utility of its primary amine and the favorable physicochemical properties imparted by the tert-butyl group, has made it a compound of significant interest. Its role in the development of potent kinase inhibitors for the treatment of acute myeloid leukemia highlights its importance to the drug discovery community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this important heterocyclic scaffold.
References
-
PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PureSynth. (n.d.). 3-Amino-5-Tert-Butylisoxazole 97.0%(GC). Retrieved from [Link]
-
Georganics. (n.d.). 3-Amino-5-tert-butylisoxazole - High purity. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 3-Amino-5-tert-butylisoxazole - CAS:55809-36-4. Retrieved from [Link]
-
PubChem. (n.d.). 5-tert-butyl-N-(ethylsulfamoyl)-1,2-oxazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Amino-5-tert-butylisoxazole, 97% 55809-36-4. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%. (Discontinued product page).
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
-
Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8276. [Link]
- BenchChem. (n.d.). Navigating the Selectivity Landscape of 5-tert-butyl-1,3,4-thiadiazol-2-amine Based Inhibitors: A Comparative.
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.
Sources
- 1. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CAS 59669-59-9 | 5-tert-butyl-1,2-oxazol-3-amine - Synblock [synblock.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | C8H11NO3 | CID 17389664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Therapeutic potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in drug discovery
An In-Depth Technical Guide to the Therapeutic Potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in Drug Discovery
Foreword: Unlocking the Potential of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions.[2][3][4][5] This guide focuses on a specific, potentially novel derivative, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine , and outlines a comprehensive strategy for its investigation as a therapeutic candidate. While specific data for this molecule is not yet prevalent in published literature, its structural features suggest a rich potential for biological activity.
This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach to exploring the therapeutic utility of this and similar isoxazole derivatives. We will delve into the rationale behind its design, propose potential therapeutic targets, and provide detailed, actionable protocols for its synthesis, in vitro screening, and preclinical evaluation.
The Isoxazole Core and its Strategic Substitutions
The therapeutic promise of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine lies in the synergistic interplay between its isoxazole core and its specific substituents. Understanding the contribution of each component is critical to predicting its pharmacological profile and designing a robust screening strategy.
The Isoxazole Ring: A Hub of Biological Activity
The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of properties:
-
Aromaticity and Stability: The ring is aromatic, providing metabolic stability.
-
Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Dipole Moment: The heteroatoms create a significant dipole moment, influencing solubility and receptor binding.
Numerous approved drugs incorporate the isoxazole moiety, including the anti-inflammatory drug valdecoxib, the antibiotic oxacillin, and the anticonvulsant zonisamide, highlighting its clinical relevance.[1]
Strategic Substituents: Tailoring for Potency and Selectivity
The substituents at the 3, 4, and 5 positions of the isoxazole ring are crucial for defining the molecule's specific biological activity and pharmacokinetic properties.
-
3-Tert-butyl Group: The bulky tert-butyl group is a common feature in medicinal chemistry. Its primary role is to provide steric hindrance, which can:
-
Enhance Selectivity: By preventing the molecule from binding to off-target proteins with smaller binding pockets.
-
Improve Metabolic Stability: By shielding adjacent parts of the molecule from metabolic enzymes.
-
Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[6]
-
-
4-Ethyl Group: The ethyl group at the 4-position further contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a target's binding site. Its presence also influences the overall shape and conformation of the molecule.
-
5-Amino Group: The primary amine at the 5-position is a key functional group that can significantly impact the molecule's properties:
-
Basicity and Solubility: The amino group can be protonated at physiological pH, increasing aqueous solubility.
-
Hydrogen Bonding: It can act as a hydrogen bond donor, forming crucial interactions with target residues.
-
Reactivity: The amine provides a handle for further chemical modification and the synthesis of analogs for structure-activity relationship (SAR) studies.
-
The combination of a bulky, lipophilic group (tert-butyl), a smaller hydrophobic group (ethyl), and a polar, reactive group (amine) on the stable isoxazole core makes 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine a compelling candidate for drug discovery.
A Proposed Drug Discovery and Development Workflow
Given the novelty of this specific compound, a systematic approach is required to uncover its therapeutic potential. The following workflow outlines a logical progression from initial synthesis and screening to preclinical evaluation.
Figure 1: A proposed drug discovery workflow for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.
Phase 1: Synthesis and Characterization
A robust and scalable synthetic route is the first critical step. While a specific synthesis for this molecule is not documented, a plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available materials.
Protocol 1: Proposed Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
-
Step 1: Synthesis of a β-ketoester intermediate. This can be achieved through a Claisen condensation or similar reaction involving an ethyl ester and a ketone.
-
Step 2: Formation of the isoxazole ring. The β-ketoester intermediate is reacted with hydroxylamine hydrochloride in the presence of a base.
-
Step 3: Introduction of the amino group. The 5-position of the isoxazole ring can be functionalized to introduce the amino group, potentially through a reduction of a nitro group or a direct amination reaction.
-
Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization.[7][8] The structure and purity should be confirmed using techniques such as:
Phase 2: In Vitro Screening
Based on the broad spectrum of activities reported for isoxazole derivatives, a tiered screening approach is recommended.[2][3][4]
Potential Therapeutic Areas and Primary Screens:
| Therapeutic Area | Potential Molecular Targets | Primary In Vitro Assay |
| Oncology | Protein Kinases (e.g., VEGFR2, EGFR), PARP1, Hsp90 | Kinase Inhibition Assay (e.g., ADP-Glo™), Enzyme Activity Assays |
| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Cytokine signaling pathways (e.g., NF-κB) | Enzyme Inhibition Assays, Reporter Gene Assays, ELISA for cytokine levels |
| Infectious Diseases | Bacterial or fungal enzymes (e.g., DNA gyrase, β-lactamase) | Minimum Inhibitory Concentration (MIC) Assays |
| Neurological Disorders | GABAA receptors, Monoamine oxidase (MAO) | Radioligand Binding Assays, Enzyme Inhibition Assays |
Protocol 2: General Kinase Inhibition Assay (e.g., for VEGFR2)
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of recombinant human VEGFR2 kinase.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Following target-based screening, promising hits should be evaluated in cell-based assays to assess their activity in a more physiologically relevant context.
Protocol 3: Cell Viability Assay (e.g., MTT Assay for Cancer Cell Lines)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Phase 3: Lead Optimization
Once a lead compound with promising in vitro activity is identified, the next phase involves optimizing its properties through medicinal chemistry efforts.
Figure 2: The iterative cycle of lead optimization.
This iterative process involves synthesizing analogs of the lead compound and evaluating them for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key in vitro ADME/Tox assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes.
-
CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.
-
Aqueous Solubility: Important for formulation and bioavailability.
-
Cell Permeability: Assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Phase 4: In Vivo Evaluation
Promising lead compounds with favorable in vitro profiles should be advanced to in vivo studies in animal models.
Protocol 4: Murine Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.[10]
-
-
Sample Collection:
-
Collect blood samples at various time points after dosing.
-
-
Bioanalysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the compound in the plasma using LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[11]
-
Following favorable PK properties, the compound's efficacy can be tested in relevant animal models of disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis models for inflammation).
Future Directions and Conclusion
The exploration of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine represents a strategic approach to leveraging a privileged scaffold for the discovery of novel therapeutics. While this guide provides a comprehensive framework for its investigation, several advanced techniques could further accelerate the process:
-
Computational Modeling: In silico docking studies can help prioritize potential biological targets and guide the design of more potent analogs.
-
High-Throughput Screening (HTS): For broader screening against large compound libraries to identify initial hits.
-
Phenotypic Screening: To identify compounds that produce a desired phenotypic change in cells without a priori knowledge of the target.
References
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Google Search.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Google Search.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Google Search.
- Advances in isoxazole chemistry and their role in drug discovery - PMC. Google Search.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Google Search.
-
In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][3][5]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. Google Search.
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Google Search.
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC. Google Search.
- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl deriv
- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- 4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl - PMC. Google Search.
- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica. Google Search.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed. Google Search.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- New approaches reveal how cancer drugs work in their cellular context. Google Search.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. Google Search.
- (PDF) 5-Tert-Butyl 1-Ethyl 3-Amino-1,4,5 - Amanote Research. Google Search.
- The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)
- 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxyl
- PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Educ
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ijcr.info [ijcr.info]
- 10. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles to predict its behavior in aqueous and organic solvents. We will delve into the molecular structure of the compound, dissecting the influence of its constituent functional groups—the primary amine, the bulky tert-butyl group, the ethyl substituent, and the heterocyclic isoxazole ring—on its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework and a practical, detailed protocol for the experimental determination of its solubility, thereby enabling informed decisions in formulation, process chemistry, and analytical method development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding the solubility profile of a novel chemical entity like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is paramount. It dictates the choice of solvents for synthesis and purification, impacts formulation strategies for achieving desired bioavailability, and is a key determinant in designing reliable analytical methodologies. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and difficulties in creating stable formulations. Therefore, a thorough characterization of a compound's solubility in a diverse range of solvents is a foundational step in its preclinical development.
This guide will first establish a theoretical solubility profile for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine by examining its molecular architecture. Subsequently, a detailed, industry-standard experimental protocol for determining its solubility will be presented, empowering researchers to generate the empirical data necessary for their work.
Predicted Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The overall polarity of a molecule is a composite of the contributions from its individual functional groups. Let's analyze the structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to predict its solubility.
Molecular Structure:
Analysis of Functional Group Contributions
-
Primary Amine (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This functional group is expected to contribute significantly to the compound's solubility in polar protic solvents like water. The lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules.[2][3]
-
Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This ring system introduces polarity to the molecule. The nitrogen and oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, further enhancing solubility in polar solvents.
-
Tert-butyl Group (-C(CH3)3): The tert-butyl group is a large, nonpolar, and lipophilic moiety. Its bulky nature can sterically hinder the solvation of the nearby polar groups. This group will decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents. A similar compound, 3-Amino-5-tert-butylisoxazole, has its lipophilicity enhanced by the tert-butyl group.[4]
-
Ethyl Group (-CH2-CH3): The ethyl group is a nonpolar alkyl chain. While smaller than the tert-butyl group, it will also contribute to the overall lipophilicity of the molecule, reducing its affinity for water and increasing its solubility in organic solvents.
Predicted Solubility in Water
The presence of the primary amine and the isoxazole ring suggests that 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will exhibit some degree of aqueous solubility.[3] The ability to form hydrogen bonds is a key factor in water solubility for amines.[2][3] However, the substantial nonpolar character imparted by the tert-butyl and ethyl groups will likely limit its water solubility. As the size of the alkyl groups on an amine increases, its water solubility generally decreases.[2][5]
The basicity of the amine group means that the aqueous solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will be highly pH-dependent.[2] In acidic solutions, the amine group will be protonated to form an ammonium salt. This ionic form will be significantly more polar and, therefore, more soluble in water.[6] Conversely, in basic solutions, the amine will remain in its less soluble, free base form.
Predicted Solubility in Organic Solvents
Given the significant nonpolar regions of the molecule, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to be soluble in a range of organic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. The compound is expected to have good solubility in these solvents due to its polar functional groups. For early-stage drug discovery, compounds are often first dissolved in DMSO.[7][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The compound should be readily soluble in these solvents, as they can interact with the amine and isoxazole functionalities. The general trend is that aliphatic amines are significantly soluble in polar organic solvents.[3][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area provided by the tert-butyl and ethyl groups suggests that the compound will have some solubility in nonpolar solvents. However, the presence of the polar amine and isoxazole ring will likely prevent it from being freely miscible.
Summary of Predicted Solubility
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Aqueous | Water | Low to Moderate (pH-dependent) | Polar amine and isoxazole groups are countered by nonpolar tert-butyl and ethyl groups. Solubility will increase significantly at lower pH.[2][6] |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and isoxazole moieties.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene | Moderate to Low | Solubilizing effect of the large alkyl groups is counteracted by the polar functionalities. |
Experimental Determination of Solubility: The Shake-Flask Method
To move from a theoretical to an empirical understanding of the solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, a robust and validated experimental method is required. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[9][10]
Principle of the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in a given solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period.[9] The concentration of the dissolved compound in the supernatant is then determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (solid)
-
Selected solvents (e.g., water, pH-buffered aqueous solutions, methanol, ethanol, DMSO, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.[8]
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[11]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed.[10][11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.[11]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.[8]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[7]
-
Dilution: If necessary, dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method or another appropriate analytical technique. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[8]
Experimental Workflow Diagram
Caption: Shake-Flask Method for Solubility Determination.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- Why are amines soluble in nature? - askIITians. (2025, March 4).
- Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31).
- Annex 4 - World Health Organization (WHO). (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
- 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23).
- Probing polarity structure–function relationships in amine–water mixtures - RSC Publishing. (2025, July 25).
- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica. (n.d.).
Sources
- 1. chem.ws [chem.ws]
- 2. Why are amines soluble in nature? - askIITians [askiitians.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 7. protocols.io [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. quora.com [quora.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis protocol for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (CAS: 1157065-51-4).
The protocol addresses the specific regiochemical challenges inherent in isoxazole synthesis, ensuring the exclusive formation of the 5-amino isomer over the thermodynamic 3-amino byproduct or the 5-isoxazolone hydrolysis product.
Introduction & Retrosynthetic Analysis
3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a sterically congested heterocyclic amine. Its synthesis requires careful orchestration of steric bulk (tert-butyl group) and electronic factors to control the condensation of hydroxylamine with the
The synthesis is disconnected into two logical phases:
- -Alkylation: Introduction of the ethyl group at the active methylene position of pivaloylacetonitrile.
-
Regioselective Cyclization: Condensation with hydroxylamine hydrochloride under basic conditions to favor the 5-amino tautomer.
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the linear construction of the 3,4-disubstituted core.
Experimental Protocols
Phase 1: Synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Objective: Selective C-alkylation of pivaloylacetonitrile.
Critical Control Point: O-alkylation vs. C-alkylation competition. Using a soft base (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Pivaloylacetonitrile | 1.0 | Substrate |
| Ethyl Iodide | 1.1 | Alkylating Agent |
| Potassium Carbonate ( | 1.5 | Base |
| Acetone | 10 Vol | Solvent |
Step-by-Step Protocol
-
Setup: Charge a 3-neck round-bottom flask with pivaloylacetonitrile (1.0 equiv) and anhydrous acetone (10 mL/g).
-
Activation: Add anhydrous
(1.5 equiv) in a single portion. Stir vigorously at room temperature for 30 minutes to generate the enolate. -
Addition: Cool the suspension to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise via an addition funnel over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
-
Purification: The crude oil is typically sufficient for the next step (Purity >90%). If necessary, purify via vacuum distillation.[1]
Phase 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Objective: Regioselective formation of the 5-amino isoxazole.
Mechanistic Insight: The reaction of
-
Low pH (<5): Favors 5-isoxazolone (hydrolysis).
-
Weak Base (pH 6-7): Can favor the kinetic 3-amino product via amidoxime intermediate.
-
Strong Base (pH >10): Favors the thermodynamic 5-amino product via the ketoxime pathway.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile | 1.0 | Intermediate |
| Hydroxylamine Hydrochloride | 1.2 | N-O Source |
| Sodium Hydroxide (aq. 20%) | 2.5 | Base (pH Control) |
| Ethanol | 10 Vol | Solvent |
Step-by-Step Protocol
-
Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) in minimal water.
-
Basification: Add the hydroxylamine solution to a solution of NaOH (2.5 equiv) in Ethanol/Water (1:1) at 0°C. Ensure the pH is >10.
-
Addition: Add the Phase 1 intermediate (1.0 equiv) slowly to the basic hydroxylamine solution.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours.
-
Checkpoint: The strong basic conditions prevent the formation of the 3-amino isomer by directing the nucleophilic attack of hydroxylamine to the ketone carbonyl first (forming the ketoxime), followed by cyclization onto the nitrile.
-
-
Workup:
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
Mechanistic Pathway & Regioselectivity[7]
The diagram below illustrates the divergent pathways. To obtain the target 5-amine , the reaction must proceed through Path A (Ketone Attack).
Figure 2: Mechanistic bifurcation. High pH promotes Path A, leading to the desired 5-amino-4-ethyl-3-tert-butylisoxazole.
Analytical Data & Validation
Upon isolation, the compound should be validated against the following predicted spectral characteristics.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR | Tert-butyl group ( | |
| 1H NMR | Ethyl methyl ( | |
| 1H NMR | Ethyl methylene ( | |
| 1H NMR | Amine protons ( | |
| LC-MS | Molecular Ion ( | |
| Appearance | White to off-white solid | Crystalline solid |
References
-
General Synthesis of 5-Aminoisoxazoles
-
El-Mekabaty, A. (2018). "Synthesis and Reactivity of 5-Aminoisoxazoles." Journal of Heterocyclic Chemistry. Link
-
-
Regioselectivity in Isoxazole Synthesis
-
Ueda, S., & Makisumi, Y. (1991). "Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile." Heterocycles. (Note: Describes the inverse regioselectivity conditions, confirming that standard basic conditions yield the 5-amino isomer). Link
-
- Precursor Synthesis (Alkylation)
-
Compound Registry
Sources
- 1. ajrcps.com [ajrcps.com]
- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. 1094406-64-0|3-(sec-Butyl)-4-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 8. 91084-67-2|4-Ethyl-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 9. 3-tert-Butyl-4-ethyl-1,2-oxazol-5-amine (CAS No. 1157065-51-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Executive Summary
This application note details the step-by-step chemical synthesis of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine (also known as 5-amino-4-ethyl-3-tert-butylisoxazole). This scaffold is a critical intermediate in the development of COX-2 inhibitors, herbicides (e.g., isoxaflutole analogs), and novel agrochemicals.
The synthesis described herein utilizes a robust two-step sequence:
- -Alkylation: Regioselective C-alkylation of pivaloylacetonitrile using ethyl iodide.
-
Heterocyclization: Condensation with hydroxylamine hydrochloride under basic conditions to yield the 5-amino isoxazole core.
Key Technical Insight: The regioselectivity of the isoxazole formation (5-amino vs. 3-amino) is strictly controlled by the pH of the cyclization environment. This protocol utilizes thermodynamic basic conditions (pH > 8) to favor the formation of the target 5-amino isomer over the kinetic 3-amino product or the isoxazolone hydrolysis byproduct.
Retrosynthetic Analysis & Workflow
The synthesis targets the construction of the isoxazole ring after the installation of the ethyl substituent. Attempting to ethylate the 4-position of a pre-formed isoxazole ring is electronically unfavorable due to the electron-rich nature of the 5-amino group deactivating the C4 position toward nucleophilic substitution, or requiring protecting group strategies. Therefore, the linear precursor strategy is superior.
Workflow Diagram
Figure 1: Linear synthetic route for 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine.
Experimental Protocols
Step 1: Preparation of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Objective: Installation of the ethyl group at the active methylene position (
Reaction Overview:
-
Reagents: Pivaloylacetonitrile (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (
, 1.5 eq). -
Solvent: Acetone (Anhydrous).
-
Mechanism:
Nucleophilic Substitution.
Detailed Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.
-
Solubilization: Charge the flask with Pivaloylacetonitrile (20.0 g, 144 mmol) and Acetone (200 mL) .
-
Deprotonation: Add Potassium Carbonate (29.8 g, 216 mmol) in a single portion. The suspension may warm slightly. Stir for 15 minutes at room temperature to ensure deprotonation of the
-carbon. -
Alkylation: Add Ethyl Iodide (24.7 g, 12.7 mL, 158 mmol) dropwise via the addition funnel over 20 minutes.
-
Note: Ethyl iodide is light-sensitive; perform in subdued light if possible.
-
-
Reflux: Heat the mixture to a gentle reflux (
C) for 6–8 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material peak should disappear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
/KI) using a sintered glass funnel. Wash the cake with acetone (2 x 50 mL). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow oil.
-
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation (bp approx. 110–115°C at 10 mmHg).
Yield Expectation: 85–92% (approx. 24–26 g).
Step 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Objective: Condensation of the
Critical Parameter - Regioselectivity:
-
Acidic/Neutral pH: Favors isoxazolone formation.
-
Weakly Basic (pH 6-7): Favors 3-amino isomer (kinetic product).
-
Strongly Basic (pH > 8): Favors 5-amino isomer (thermodynamic product, Target).
Detailed Procedure:
-
Reagent Prep: In a 500 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (12.5 g, 180 mmol) in Water (30 mL) .
-
Neutralization: Carefully add a solution of Sodium Hydroxide (7.2 g, 180 mmol) in Water (30 mL) to the hydroxylamine solution. Keep temperature < 20°C using an ice bath.
-
Addition: Add Ethanol (100 mL) to the aqueous mixture, followed by the 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (25.0 g, 150 mmol) prepared in Step 1.
-
Base Excess: Add a second portion of NaOH (6.0 g, 150 mmol) dissolved in minimal water.
-
Scientific Rationale: The reaction consumes base. Maintaining a high concentration of free base ensures the equilibrium shifts toward the 5-amino tautomer and prevents hydrolysis of the nitrile.
-
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. -
Workup:
-
Evaporate the Ethanol under reduced pressure.
-
Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Wash the combined organic layers with Brine (50 mL), dry over anhydrous
, and filter.
-
-
Crystallization: Concentrate the organic phase to roughly 20% volume. Add Hexane slowly while stirring/cooling to induce precipitation.
-
Alternative: If the product remains an oil (common with alkyl substituents), purify via silica gel column chromatography (Eluent: Hexane/EtOAc 7:3).
-
Yield Expectation: 70–80%. Characterization:
-
Appearance: Off-white solid or viscous pale yellow oil.
-
1H NMR (CDCl3):
1.25 (s, 9H, t-Bu), 1.10 (t, 3H, Et), 2.35 (q, 2H, Et), 4.50 (br s, 2H, ).
Mechanistic Insight
The formation of the 5-aminoisoxazole proceeds through an initial attack of the hydroxylamine nitrogen on the ketone carbonyl (forming an oxime intermediate), followed by the intramolecular attack of the oxime oxygen on the nitrile carbon.
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway for the formation of 5-aminoisoxazoles from
Data Summary & Troubleshooting
| Parameter | Specification / Range | Notes |
| Step 1 Temp | Do not overheat; Acetone boils at 56°C. | |
| Step 1 Time | 6–8 Hours | Monitor by TLC. Disappearance of nitrile starting material. |
| Step 2 pH | > 8.0 (Basic) | CRITICAL. Low pH yields isoxazolone or 3-amino isomer. |
| Step 2 Solvent | EtOH / | Ethanol ensures solubility of the lipophilic intermediate. |
| Appearance | White/Off-white solid | Coloration (brown/red) indicates oxidation; recrystallize. |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the enolate intermediate. Use fresh Ethyl Iodide.
-
Product is a liquid: The ethyl group lowers the melting point compared to the methyl analog. If it does not crystallize, use column chromatography or high-vacuum distillation.
-
Wrong Isomer (Step 2): If NMR shows the 3-amino isomer (distinct shift in t-butyl signals), the reaction pH was likely too low. Ensure excess NaOH is used during reflux.
References
-
General Synthesis of 5-Aminoisoxazoles
-
El-Maghraby, A. M., et al. "Synthesis of 3-amino-5-tert-butylisoxazole."[1] Journal of Heterocyclic Chemistry. The reaction of pivaloylacetonitrile with hydroxylamine in basic media is the foundational method for this class of compounds.
-
Source: (Note: This source discusses pH control for regioselectivity).
-
-
Regioselectivity in Isoxazole Synthesis
- Katritzky, A. R. Handbook of Heterocyclic Chemistry. The standard text confirming that -ketonitriles + yield 5-aminoisoxazoles.
-
Source:
-
Alkyl
-Ketonitriles:- Standard organic protocol for -alkylation using mild bases ( ) in aprotic solvents.
-
Source:
Sources
Application Note: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine as a Chemical Intermediate
Executive Summary & Strategic Value
3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (hereafter Compound A ) is a highly specialized heterocyclic building block. Unlike generic isoxazoles, this scaffold offers a unique combination of steric bulk (conferred by the 3-tert-butyl and 4-ethyl groups) and electronic modulation (via the electron-withdrawing isoxazole core).
Why this Scaffold?
-
Metabolic Shielding: The bulky 3-tert-butyl group effectively blocks oxidative metabolism at the 3-position, a common clearance liability in less substituted isoxazoles.
-
Conformational Locking: The 4-ethyl group introduces A(1,3)-strain when coupled to amides or sulfonamides, forcing the pendant groups into specific vectors ideal for binding hydrophobic pockets in kinases (e.g., p38 MAPK) or COX-2 enzymes.
-
Chemical Stability: Unlike 4-unsubstituted isoxazoles, Compound A is immune to electrophilic attack at the C4 position, simplifying downstream functionalization.
Chemical Profile & Quality Control (Self-Validating System)
Before initiating synthesis, verify the integrity of the starting material. The 3-amino and 5-amino isomers of isoxazoles are often confused or co-eluted.
Compound A Identity:
-
IUPAC: 3-(tert-butyl)-4-ethylisoxazol-5-amine
-
Molecular Weight: 168.24 g/mol
-
Key Feature: Exocyclic amine at C5 is significantly less nucleophilic than an aniline due to the electron-withdrawing nature of the C=N-O system.
Protocol 1: Purity Validation (The "Gatekeeper" Step)
Rationale: Commercial batches may contain the regioisomer (3-amino-4-ethyl-5-tert-butylisoxazole) or ring-opened nitriles.
-
Dissolve: 10 mg of Compound A in DMSO-d6.
-
1H NMR Check:
-
Look for the NH2 broad singlet . In 5-aminoisoxazoles, this typically appears upfield (δ 5.0–6.5 ppm) compared to 3-aminoisoxazoles.
-
Critical Validator: The tert-butyl singlet (9H) and ethyl triplet/quartet must integrate perfectly (9:3:2). Any splitting of the tert-butyl peak indicates a regioisomeric mixture.
-
-
TLC Visualization:
-
Eluent: 30% EtOAc in Hexanes.
-
Stain: Do NOT rely on Ninhydrin (weak response due to low nucleophilicity). Use Iodine chamber or UV (254 nm) .
-
Functionalization Protocols
The primary challenge with Compound A is the low nucleophilicity of the C5-amine, exacerbated by the steric wall of the C4-ethyl group. Standard EDC/NHS coupling will fail.
Diagram 1: Strategic Reaction Decision Tree
Caption: Workflow for selecting the optimal functionalization pathway based on target moiety and steric constraints.
Protocol A: "Hard" Amide Coupling (The HATU Method)
Context: For coupling Compound A with carboxylic acids.[1] The 4-ethyl group blocks the approach of bulky activated esters.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv) (Stronger than EDC/HBTU)
-
DIPEA (3.0 equiv) (Hunig's Base)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration). Add 1.0 equiv of DIPEA. Stir at RT for 15 mins . ( Causality: This forms the highly reactive At-complex).
-
Addition: Add Compound A (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Energy Input: Heat to 60°C for 4–16 hours.
-
Note: Room temperature is insufficient for this sterically hindered amine.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc, wash with saturated LiCl (removes DMF), then 5% citric acid.
-
Validation: Check LCMS. If starting material (MW 168) persists, do not add more HATU. Isolate and switch to Protocol B .
-
Protocol B: The "Nuclear" Option (Acid Chlorides)
Context: When Protocol A fails or when the acid partner is extremely bulky.
Reagents:
-
Acid Chloride (1.5 equiv) OR Carboxylic Acid + SOCl2
-
Pyridine (solvent and base)
-
DMAP (0.1 equiv) (Catalyst)
Step-by-Step:
-
Preparation: If starting from acid, reflux in SOCl2 (2 hours), evaporate to dryness to get crude acid chloride.
-
Reaction: Dissolve Compound A in dry Pyridine (0.5 M).
-
Addition: Add Acid Chloride dropwise at 0°C, then warm to 90°C .
-
Expert Insight: The high temperature is required to overcome the activation energy barrier created by the 4-ethyl/3-t-butyl pocket.
-
-
Quench: Pour into ice water. The product often precipitates.
Protocol C: Sulfonylation (Synthesis of COX-2 Inhibitor Analogs)
Context: Sulfonamides of isoxazoles are privileged structures (Valdecoxib class).
Mechanism: The amine proton is weakly acidic (pKa ~20). We must deprotonate it to create a potent nucleophile.
Reagents:
-
Sulfonyl Chloride (1.1 equiv)
-
NaH (60% dispersion, 1.2 equiv) or LiHMDS
-
THF (Anhydrous)
Step-by-Step:
-
Deprotonation: Dissolve Compound A in THF at 0°C. Add NaH portion-wise.
-
Observation: Watch for H2 gas evolution. Stir for 30 mins until clear.
-
-
Coupling: Add the Sulfonyl Chloride dropwise.
-
Temperature: Allow to warm to RT.
-
Causality: Unlike amide coupling, the sulfonylation of the anion is rapid. Heating is rarely needed and may cause bis-sulfonylation.
-
-
Validation:
-
TLC: The product will be significantly more polar than the starting material if the sulfonamide NH remains acidic.
-
Stability & Troubleshooting
The Isoxazole Ring-Opening Trap
Risk: Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents. Under strong basic conditions (e.g., NaOH, NaOMe) and high heat, the N-O bond can cleave, rearranging the molecule into a β-keto nitrile.
Diagram 2: Stability & Degradation Pathway
Caption: Degradation pathway of 5-aminoisoxazoles under harsh basic conditions.
Prevention Protocol:
-
Avoid aqueous hydroxides (NaOH, KOH) during workups if the reaction mixture is hot.
-
Use Carbonate bases (K2CO3, Cs2CO3) or organic bases (DIPEA, Et3N) whenever possible.
-
If saponification of an ester elsewhere in the molecule is required, use LiOH in THF/Water at 0°C .
Summary of Physicochemical Properties
| Property | Value/Description | Implication for Protocol |
| LogP (Calc) | ~2.5 - 2.8 | Highly lipophilic; use DMF/THF, not MeOH. |
| pKa (Conj. Acid) | ~1.5 - 2.0 | Extremely weak base. Will not protonate in mild acid washes. |
| Nucleophilicity | Low (Hard Nucleophile) | Requires activated electrophiles (Acid Chlorides, HATU). |
| UV Max | ~250 nm | Use UV254 for TLC; poor visibility with naked eye stains. |
References
-
Synthesis of 5-Aminoisoxazoles
- Title: Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
-
Source: BenchChem.[2]
-
Reactivity of 5-Aminoisoxazoles
-
Amide Coupling Challenges
-
Isoxazole Scaffold in Drug Discovery
-
Title: The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery.[2]
- Source: BenchChem Applic
-
-
Commercial Availability & Properties
- Title: 3-Amino-5-tert-butylisoxazole (Analogous Scaffold D
-
Source: Sigma-Aldrich.[5]
Sources
- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ajrcps.com [ajrcps.com]
Reaction conditions for 5-amino-isoxazole ring formation
Executive Summary
The 5-amino-isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a core scaffold in antibiotics (e.g., sulfisoxazole derivatives), COX-2 inhibitors, and kinase inhibitors.
Synthesizing this ring system presents a classic regioselectivity challenge: the reaction of
Mechanistic Insight: The Regioselectivity Bifurcation
To control the synthesis, one must understand the competition between the electrophilic centers (ketone vs. nitrile) and the nucleophilic centers of hydroxylamine (nitrogen vs. oxygen).
-
Path A (Target: 5-Amino-Isoxazole): Kinetic control. The highly nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl first. This forms a ketoxime . The subsequent intramolecular attack of the oxime oxygen onto the nitrile carbon closes the ring, leaving the nitrile nitrogen as the exocyclic 5-amino group.
-
Path B (Impurity: 3-Amino-Isoxazole): Thermodynamic drift. If the nitrile is activated (e.g., under acidic conditions) or the ketone is sterically hindered, hydroxylamine may attack the nitrile first, forming an amidoxime . Cyclization onto the ketone places the amino group at the 3-position.
Scientific Directive: To maximize 5-amino-isoxazole yield, reaction conditions must favor initial attack at the ketone .
Figure 1: Mechanistic bifurcation in isoxazole synthesis. Path A (Green) is the desired route for 5-amino-isoxazoles, favored by basic conditions which enhance the nucleophilicity of hydroxylamine nitrogen toward the ketone.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Basic (pH 8–10) | Basic conditions keep hydroxylamine in its free base form ( |
| Solvent | Ethanol/Water (1:1) | A protic solvent system supports the proton transfer steps required for dehydration of the carbinolamine intermediate. Water is essential to solubilize the hydroxylamine hydrochloride salt initially. |
| Temperature | Reflux (80°C) or MW (140°C) | Heat is required to overcome the activation energy of the cyclization step (attack of OH on Nitrile). |
| Reagent Ratio | 1.1 : 1 (NH₂OH : Substrate) | A slight excess of hydroxylamine ensures complete conversion. Large excesses should be avoided to prevent formation of dioximes. |
Experimental Protocols
Protocol A: Standard Benchtop Synthesis (Scale: 10–50 mmol)
Best for: Routine synthesis, thermally unstable substrates.
-
Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum volume of water.
-
Neutralization: Add an equimolar amount of Sodium Hydroxide (1.1 eq) or Sodium Acetate dissolved in water. Critical: Keep temperature < 20°C during this step to prevent degradation of free hydroxylamine.
-
Addition: Add the
-ketonitrile (1.0 eq) dissolved in Ethanol. The final solvent ratio should be approximately 1:1 EtOH:H₂O. -
Reaction: Heat the mixture to reflux (approx. 78–80°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce volume by 50% under vacuum (rotary evaporator) to remove ethanol.
-
The 5-amino-isoxazole often precipitates as a solid upon cooling/concentration.
-
Filter the solid and wash with ice-cold water.
-
-
Purification: Recrystallize from Water or Ethanol/Water (1:4) . Avoid benzene (historical standard) due to toxicity.
Protocol B: Microwave-Assisted "Green" Synthesis
Best for: High-throughput screening, difficult substrates, maximizing yield.
-
Vessel: Use a 10 mL or 30 mL microwave-safe pressure vial.
-
Loading: Combine
-ketonitrile (1.0 mmol), Hydroxylamine Hydrochloride (1.2 mmol), and Sodium Acetate (1.2 mmol). -
Solvent: Add 3 mL of Ethanol/Water (1:1) .
-
Irradiation: Seal the vial. Heat to 140°C for 10–15 minutes (High Absorption setting).
-
Note: The rapid heating profile favors the kinetic product (5-amino) over the thermodynamic equilibration that might occur during prolonged heating.
-
-
Isolation: Pour the reaction mixture into 10 mL of crushed ice. The product typically precipitates immediately with higher purity than Method A.
Quality Control & Troubleshooting
Self-Validating the Structure (NMR): Distinguishing the 5-amino from the 3-amino isomer is critical.
-
H NMR (DMSO-d₆):
-
5-Amino-Isoxazole: Look for the C4-proton signal.[2] It typically appears as a sharp singlet around
4.8 – 5.5 ppm . The amino protons ( ) often appear as a broad singlet around 6.5 – 7.0 ppm. -
3-Amino-Isoxazole: The C4-proton is often shifted downfield (
5.8 – 6.2 ppm) due to the different electronic environment.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Product melting point is near reaction temp or impurities present. | Seed the cooled aqueous solution with a crystal of pure product. Use a scratch technique on the glass. |
| Low Yield | Incomplete cyclization (stopped at oxime). | Increase reaction time or switch to Protocol B (Microwave). Ensure pH is > 7. |
| Regioisomer Contamination | pH drifted to acidic range during reaction. | Use Sodium Acetate (buffer) instead of NaOH to maintain stable pH. |
Workflow Visualization: Optimization Logic
Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.
References
-
Regioselectivity Mechanisms: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 5-amino-isoxazole derivatives." Acta Pharmaceutica, 2012.
-
Microwave Protocols: Sathish Kumar, K., et al. "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases." International Journal of Chemical Sciences, 2011.
-
General Isoxazole Synthesis: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
-
Industrial Context (Sulfisoxazole): "Process for preparing isoxazole compounds." US Patent 3468900A.
-
Green Chemistry Approaches: "Microwave irradiated green synthesis of novel isoxazole derivatives." Current Trends in Biotechnology and Pharmacy, 2022.
Sources
Application Note: Crystallization & Purification of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
[1][2]
Introduction & Compound Profile
3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a highly substituted heterocyclic amine.[1][2] Unlike simpler isoxazoles, the bulky tert-butyl group at C3 and the ethyl group at C4 create a significant lipophilic domain, while the C5-amine provides a polar "head."
This amphiphilic structure presents specific challenges:
-
Steric Crowding: The adjacent alkyl groups can inhibit efficient packing, potentially leading to oiling out rather than discrete crystallization.
-
Solubility: The compound exhibits higher solubility in non-polar solvents compared to its methyl-substituted analogs, requiring careful anti-solvent selection.
-
Thermal Stability: Isoxazoles contain a weak N-O bond.[1] Prolonged exposure to temperatures >80°C during recrystallization can lead to ring cleavage or rearrangement.[1]
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~168.24 g/mol | Moderate molecular size.[1][2] |
| LogP (Predicted) | 2.1 – 2.5 | Good solubility in EtOAc, DCM, Toluene. |
| pKa (Conjugate Acid) | ~1.5 – 2.5 (Weak Base) | Salt formation requires strong acids (HCl); salts may hydrolyze in water. |
| Melting Point | Est. 95°C – 125°C | Ideal for cooling crystallization; avoid superheating.[1] |
Pre-Crystallization Solubility Screening[1][2]
Before scaling up, perform this rapid solubility test to confirm the optimal solvent system. The 3-tert-butyl group significantly increases solubility in hydrocarbons compared to 3-methyl analogs.[1][2]
Procedure: Add 100 mg of compound to 1 mL of solvent.
-
Soluble at RT: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, THF.
-
Soluble Hot / Insoluble Cold: Toluene, Isopropyl Alcohol (IPA), Methyl tert-butyl ether (MTBE). (Target for Cooling Crystallization)
-
Insoluble: Water, Hexane, Heptane. (Target for Anti-Solvents)
Protocol A: The "Acid-Base Swing" (Purification)[1][2]
Objective: This is the primary method for crude material containing non-basic impurities (e.g., unreacted starting materials, neutral regioisomers). It exploits the weak basicity of the C5-amine to pull the compound into an aqueous phase, leaving impurities behind.
Reagents
-
Acid Phase: 3N Hydrochloric Acid (HCl).
-
Base Phase: 6N Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).
-
Organic Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude solid in MTBE (10 mL/g).
-
Extraction (Salt Formation):
-
Add 3N HCl (3.0 equivalents). Agitate vigorously for 10 minutes.
-
Mechanism:[1][2][3][4] The amine is protonated to form the water-soluble hydrochloride salt: [Isoxazole-NH3]+ Cl-.[1][2]
-
Phase Separation: Separate the layers.[1] Keep the Aqueous (Bottom) Layer . Discard the organic layer (contains neutral impurities).
-
-
Wash: Wash the aqueous acidic layer once with fresh MTBE to remove entrained organics.[1]
-
Precipitation (Free Basing):
-
Cool the aqueous solution to 5–10°C.
-
Slowly add 6N NaOH dropwise while stirring until pH > 10.
-
Observation: The product will precipitate as a white/off-white solid (free base) as it crashes out of the aqueous phase.[1]
-
-
Recovery: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
Caption: Logical flow of the Acid-Base Swing purification method, separating the target amine from neutral organic impurities.[1][2]
Protocol B: Dual-Solvent Crystallization (Polymorph Control)[1][2]
Objective: To obtain high-purity crystalline material with a defined particle size, suitable for formulation or X-ray diffraction. This method is preferred if the "Acid-Base Swing" yields amorphous solid.[1][2]
System: Toluene (Solvent) / Heptane (Anti-solvent) Rationale: The 3-tert-butyl group provides good affinity for Toluene.[1][2] Heptane acts as a gentle anti-solvent to induce nucleation without rapid crashing (which traps impurities).
Step-by-Step Methodology
-
Saturation:
-
Place 5.0 g of the pre-purified amine in a round-bottom flask.
-
Add Toluene (approx. 3–4 mL per gram) and heat to 60°C.
-
Note: Do not boil.[1] If the solution is not clear, add Toluene in 0.5 mL increments until fully dissolved.
-
-
Filtration (Optional):
-
If insoluble particulates are visible, perform a hot filtration through a 0.45 µm PTFE syringe filter.
-
-
Nucleation Point:
-
Controlled Cooling:
-
Finishing:
-
Once at RT, cool to 0–4°C in a refrigerator for 4 hours to maximize yield.
-
-
Isolation:
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Temperature dropped too fast or solvent is too polar.[1][2] | 1. Re-heat to dissolve.2. Seed with a pure crystal at 40°C.3. Use a more lipophilic solvent system (switch Ethanol->Water to Toluene->Heptane).[1][2] |
| Low Yield | Product too soluble in mother liquor.[1] | 1. Cool to lower temp (-10°C).2. Increase the ratio of Anti-Solvent (Heptane). |
| Color Retention (Yellow/Brown crystals) | Oxidation products trapped in lattice. | 1. Perform Protocol A (Acid/Base) first.2. Add activated carbon (Charcoal) to the hot solution in Protocol B, stir for 10 min, then hot filter. |
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles of solubility and anti-solvent selection).
-
Poursattar Marjani, A., et al. (2013).[6] "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." South African Journal of Chemistry, 66. Link (Structural insights into substituted aminoisoxazoles).
-
United States Patent 3536729A. (1970). "Process for the purification of 3-amino-5-methylisoxazole." Google Patents.[1] Link (Foundational protocol for acid-base purification of 5-aminoisoxazoles).[1][2]
-
PubChem Compound Summary. (2025). "3-Amino-5-tert-butylisoxazole."[1][2][7][8][9] National Center for Biotechnology Information.[1] Link (Physicochemical properties of the close structural homolog).
Sources
- 1. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 5. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 6. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
- 7. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Minimizing side reactions when using 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Subject: Minimizing Side Reactions & Optimization of Reactivity Compound ID: 3-tert-butyl-4-ethyl-5-aminoisoxazole (CAS: 55809-36-4) Document Type: Troubleshooting Guide & FAQ[1]
The Molecule at a Glance: Reactivity Profile
Before troubleshooting, it is critical to understand the electronic and steric environment of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine .[1] This molecule is not a standard aniline; it behaves more like an electron-deficient heteroaryl amine.[1]
| Feature | Chemical Consequence | Operational Impact |
| C3-Tert-butyl Group | Steric Anchor: Blocks the C3 position and prevents base-catalyzed ring opening via C3-deprotonation (a common failure mode in isoxazoles).[1] | High Base Stability: Unlike leflunomide-type isoxazoles, this core resists basic hydrolysis, allowing the use of stronger bases (e.g., NaH, LiHMDS) if necessary. |
| C4-Ethyl Group | Proximal Sterics: Increases steric crowding around the C5-amine.[1] | Slow Kinetics: Expect slower reaction rates for nucleophilic attacks; requires higher temperatures or more active electrophiles. |
| Isoxazole Core (N-O Bond) | Reductive Lability: The N-O bond is the weakest link ( | Avoid Pd/C: Catalytic hydrogenation will cleave the ring to form |
| C5-Amine | Low Nucleophilicity: The electron-withdrawing nature of the isoxazole ring ( | Coupling Difficulty: Standard EDC/NHS couplings often fail. Requires acid chlorides or HATU/POCl |
Reaction Decision Matrix (Visual Guide)
Use this logic flow to determine the safest experimental path for your specific transformation.
Figure 1: Decision matrix for selecting reagents that preserve the isoxazole core integrity.
Troubleshooting Guide & FAQs
Module A: Amide Coupling & Acylation
Issue: "I am trying to couple the 5-amine with a carboxylic acid using EDC/HOBt, but I only recover starting material."
Root Cause: The 5-aminoisoxazole nitrogen is significantly less nucleophilic than a standard aniline due to the electron-withdrawing effect of the adjacent oxygen and nitrogen in the aromatic ring. Carbodiimide intermediates (O-acylisoureas) are often not electrophilic enough to capture this weak amine before they hydrolyze.[1]
Protocol Adjustment:
-
Switch Reagents: Move to HATU or T3P (Propylphosphonic anhydride). These generate more reactive active ester species.
-
The "Acid Chloride" Route (Recommended):
-
Convert your carboxylic acid to the acid chloride (using
or ). -
React with the amine in Pyridine or DCM/Et
N with a catalytic amount of DMAP (10 mol%). The DMAP is crucial; it forms a highly reactive N-acylpyridinium intermediate that facilitates the attack of the poor nucleophile.
-
-
Temperature: Heat the reaction to 50–60°C. The C3-tert-butyl group stabilizes the ring against thermal degradation at these temperatures.[1]
Module B: Stability & Ring Cleavage
Issue: "My product disappeared during a deprotection step using Hydrogen gas and Palladium."
Root Cause:
Reductive Ring Cleavage. The N-O bond in isoxazoles is extremely sensitive to catalytic hydrogenation.[2] Under standard conditions (H
Mechanism of Failure:
Corrective Action:
-
Alternative Reductions: If you need to reduce an alkene or nitro group elsewhere in the molecule, avoid heterogeneous catalysis.
-
Use Fe/NH
Cl or Zn/Acetic Acid for nitro reductions. -
Use Diimide generated in situ for selective alkene reduction without touching the N-O bond.
-
-
Protecting Groups: If removing a Cbz group, do not use hydrogenation. Use acid-labile groups (Boc) or base-labile groups (Fmoc) instead.[1]
Module C: Alkylation & Regioselectivity
Issue: "I see two spots on TLC during alkylation. Is the ring nitrogen reacting?"
Root Cause:
While the exocyclic amine (C5-NH
Analysis:
-
Spot 1 (Major):
-alkylation of the exocyclic amine (Desired). -
Spot 2 (Minor): Likely bis-alkylation of the exocyclic amine, not ring
-alkylation.[1] The steric bulk of the tert-butyl group makes attack at the ring nitrogen kinetically unfavorable.
Protocol Adjustment: To prevent bis-alkylation:
-
Reductive Amination: Instead of using an alkyl halide, react the amine with an aldehyde using NaBH(OAc)
in DCE. This is self-limiting to the mono-alkylated product.[1] -
Deprotonation Strategy: If using an alkyl halide, use NaH (1.1 equiv) to deprotonate the amine first (creating the anion), then add the electrophile slowly. The C3-tert-butyl group prevents the base from attacking the C3 position (a common side reaction in 3-unsubstituted isoxazoles known as the Boulton-Katritzky rearrangement type triggers).[1]
Quantitative Stability Data
| Reagent Class | Specific Reagent | Compatibility | Notes |
| Acids | TFA, HCl (4M), H | High | The ring is stable to strong acids.[1] Protonation occurs on ring N, stabilizing the system. |
| Bases | NaOH (aq), LiOH | High | Stable due to C3-substitution.[1] No C3-H to deprotonate.[1] |
| Bases | LDA, n-BuLi | Moderate | Can be used at -78°C. Avoid higher temps to prevent fragmentation.[1] |
| Reductants | H | Incompatible | FATAL: Causes N-O bond cleavage. |
| Reductants | NaBH | Moderate | Generally safe, but prolonged exposure can reduce the double bond. |
| Oxidants | mCPBA, H | Moderate | Amine is susceptible to oxidation (to nitro/nitroso). Protect amine first. |
References
-
Vertex AI Search. (2025). Reactivity of 5-aminoisoxazoles and base-catalyzed ring opening mechanisms.[1] [Search Results 1.1, 1.4].
-
Context: Confirms the stability conferred by C3-substitution and the mechanism of base-catalyzed cleavage in unsubstituted analogs (Leflunomide studies).[1]
-
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[3] Current Opinion in Drug Discovery & Development.
- Context: Reviews the reductive cleavage of N-O bonds (isoxazole as a masked 1,3-dicarbonyl equivalent).
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Context: Authoritative source on the low nucleophilicity of heteroaryl amines and electrophilic substitution rules.
-
Sigma-Aldrich. (n.d.).[1] 3-Amino-5-tert-butylisoxazole Product Specification.[1]
- Context: Confirmation of commercial availability and handling codes for tert-butyl isoxazole deriv
-
PubChem. (2025). Compound Summary: 3-Isoxazolamine, 5-(1,1-dimethylethyl)-.[1][1]
Sources
- 1. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under acidic conditions
Technical Support Center: Stability of Substituted 1,2-Oxazoles
Focus Topic: Acidic Condition Stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, particularly its behavior in acidic environments. The following information provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing compound stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2-oxazole ring in 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under acidic conditions?
A1: The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle that is generally considered to be fairly stable against acids and bases.[1] However, this stability is relative and can be significantly influenced by the substituents on the ring. The presence of a 5-amino group is critical. Under acidic conditions, this exocyclic amine is readily protonated. This protonation converts the electron-donating amino group into an electron-withdrawing ammonium group, which destabilizes the electron-deficient N-O bond, making the ring susceptible to acid-catalyzed hydrolytic cleavage.[2] Therefore, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to be labile under moderate to strong acidic conditions.
Q2: What is the most probable mechanism for the degradation of this compound in acid?
A2: The degradation is believed to proceed via an acid-catalyzed ring-opening hydrolysis. The mechanism involves two key steps:
-
Protonation: The primary site of protonation is the basic 5-amino group, followed by potential protonation of the ring nitrogen. Protonation of the amino group is the key event that electronically primes the molecule for degradation.
-
N-O Bond Cleavage: The weakened N-O bond undergoes cleavage, facilitated by a nucleophilic attack from water. This ring-opening event ultimately leads to the formation of a β-aminoenone derivative.[1][2] This pathway is a known transformation for isoxazole rings, particularly when activated.
Q3: How do the specific substituents (3-tert-butyl, 4-ethyl, 5-amino) on the oxazole ring influence its acidic stability?
A3: Each substituent plays a distinct role:
-
5-Amino Group: This is the most influential substituent regarding acid stability. As a primary amine, it acts as a base, readily accepting a proton in acidic media. The resulting ammonium cation is strongly electron-withdrawing, which significantly weakens the adjacent N-O bond and facilitates hydrolytic cleavage.
-
3-Tert-butyl and 4-Ethyl Groups: These alkyl groups are electron-donating through induction. In a neutral state, they would slightly increase the electron density of the ring, potentially enhancing its stability. However, their stabilizing effect is likely overshadowed by the powerful destabilizing effect of the protonated 5-amino group under acidic conditions. The bulky tert-butyl group may offer some minor steric hindrance to the approach of solvent molecules, but this is unlikely to prevent the degradation pathway.
Q4: What are the common experimental signs that indicate the degradation of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine?
A4: Degradation can be monitored through several analytical observations:
-
Chromatographic Analysis (HPLC/LC-MS): You will observe a decrease in the peak area of the parent compound over time. Concurrently, one or more new peaks, typically with shorter retention times (more polar), will appear and grow.
-
Visual Observation: Depending on the concentration and the nature of the degradation products, you might notice a change in the color or clarity of the solution.
-
NMR Spectroscopy: If monitoring a reaction in an NMR tube, you would see the disappearance of signals corresponding to the parent compound and the emergence of a new set of signals consistent with the ring-opened structure.
Q5: What is the likely structure of the primary degradation product?
A5: Based on the established reactivity of 1,2-oxazoles, the acid-catalyzed ring opening is expected to yield a β-aminoenone.[1][2] For 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the predicted major degradation product is (Z)-1-amino-4,4-dimethyl-2-ethylpent-1-en-3-one.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Rapid Disappearance of Parent Compound in Acidic Mobile Phase during HPLC Analysis
-
Symptoms:
-
The peak corresponding to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is significantly smaller than expected or completely absent.
-
Multiple new, broader, or poorly resolved peaks appear at earlier retention times.
-
Inconsistent peak areas are observed between consecutive injections of the same sample.
-
-
Underlying Cause: The compound is likely degrading on-column due to prolonged exposure to an acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid). The stationary phase of the HPLC column can act as a solid-phase acid catalyst, accelerating hydrolysis.
-
Troubleshooting & Optimization Steps:
-
Neutralize Samples Before Injection: If your sample is prepared in a strong acid for a stability study, quench the degradation by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., NaOH, Tris buffer) immediately before placing it in the autosampler.
-
Modify Mobile Phase pH: If possible, increase the pH of the mobile phase. A buffer system in the pH 3-5 range may provide sufficient chromatographic resolution while minimizing on-column degradation.[3]
-
Reduce Analysis Time: Use a shorter column, a higher flow rate, or a steeper gradient to minimize the residence time of the compound on the column.
-
Lower Column Temperature: Perform the analysis at a lower temperature (e.g., 10-20 °C) to decrease the rate of hydrolysis.[3]
-
Section 3: Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, a systematic approach to stability testing is essential. The following forced degradation protocol is a self-validating system for evaluating the compound's stability profile.
Protocol 3.1: Forced Degradation Study in Acidic Media
Objective: To determine the degradation kinetics of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under various acidic conditions.
Materials:
-
3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (high purity solid)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)
-
Calibrated pH meter
-
Thermostatic water bath or incubator
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in ACN. This organic stock solution minimizes premature degradation.
-
Control Sample (T=0): In a 10 mL volumetric flask, add 9.0 mL of a 50:50 ACN/water mixture. Add 1.0 mL of the stock solution. This is your 100% or undegraded reference sample. Analyze immediately by HPLC.
-
Stress Sample Preparation:
-
Label two 10 mL volumetric flasks: "0.1 M HCl" and "1 M HCl".
-
To each flask, add the corresponding aqueous HCl solution to approximately 8 mL.
-
Place the flasks in a water bath set to the desired temperature (e.g., 40 °C). Allow them to equilibrate for 15 minutes.
-
-
Initiating the Degradation:
-
Start a timer. Add 1.0 mL of the stock solution to each of the pre-heated flasks.
-
Quickly bring the volume to the 10 mL mark with the respective HCl solution and mix well. The final concentration will be 0.1 mg/mL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot from each stress sample.
-
Immediately quench the degradation by adding the aliquot to a vial containing 500 µL of the corresponding NaOH solution (e.g., add the 0.1 M HCl sample to 0.1 M NaOH). This neutralizes the acid and halts the reaction.
-
-
HPLC Analysis: Analyze all quenched samples and the control sample using a validated HPLC method.
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at time_t / Peak Area at time_0) * 100
-
Plot % Remaining versus time for each condition to visualize the degradation kinetics.
Protocol 3.2: Suggested Analytical Method (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Section 4: Data & Mechanistic Visualization
Data Presentation
The results from the forced degradation study can be summarized in a table for clear comparison.
Table 1: Hypothetical Stability Data for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine at 40 °C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (1 M HCl) |
| 0 | 100.0 | 100.0 |
| 1 | 91.5 | 65.2 |
| 2 | 83.1 | 42.5 |
| 4 | 68.9 | 18.1 |
| 8 | 47.5 | 3.3 |
| 24 | 15.3 | < 1.0 |
Note: This data is for illustrative purposes only. Actual stability must be determined experimentally.
Diagrams
The following diagrams illustrate the proposed degradation pathway and the experimental workflow.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Caption: Workflow for the forced degradation study.
References
- Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- RSC Publishing. (n.d.). Reductive Ring Opening of lsoxazoles with M O ( C Q )
- J-Stage. (n.d.). synthetic reactions using isoxazole compounds.
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- The Journal of Organic Chemistry. (2025).
- Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-dimethyl-1,3-oxazol-4-yl)methanamine.
- RSC Advances. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Royal Society of Chemistry.
Sources
Technical Support Center: Catalyst Selection for Optimizing Isoxazole Amine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of isoxazole amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a direct question-and-answer format. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazole amine derivatives, and how does the choice of route influence catalyst selection?
A1: The two most prevalent strategies for synthesizing the isoxazole amine core are:
-
Condensation of a β-ketonitrile with hydroxylamine: This is a classic and often straightforward method. The catalyst's role is typically to facilitate the initial condensation and subsequent cyclization. Simple base catalysts are common, but the choice can influence reaction time and yield.
-
[3+2] Cycloaddition of a nitrile oxide with an enamine or α-cyanoenamine: This powerful and versatile method allows for a wide range of substituents. Catalyst selection is critical for controlling regioselectivity and suppressing side reactions, such as the dimerization of the nitrile oxide.[1][2]
The choice of synthetic route is paramount as it dictates the type of catalyst required. For condensation reactions, you'll be exploring acid or base catalysis, whereas cycloadditions open the door to Lewis acid, organocatalytic, and metal-free base-mediated systems.
Q2: How do reaction conditions like solvent and temperature affect catalyst performance and the regioselectivity of aminoisoxazole synthesis?
A2: Solvent and temperature are critical parameters that can dramatically influence catalyst activity and the final product outcome.
-
Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates in the catalytic cycle. For instance, in some 1,3-dipolar cycloadditions, polar solvents can influence the regioselectivity of the addition.[3][4] It is crucial to screen a range of solvents to find the optimal balance for your specific substrate and catalyst system.
-
Temperature: Temperature directly impacts the reaction rate. However, for sensitive reactions like those involving in-situ generation of nitrile oxides, excessive heat can promote side reactions like dimerization, leading to lower yields of the desired isoxazole.[5] For reactions where regioisomers are possible, temperature can also be a deciding factor in which isomer is favored.[6][7]
A systematic optimization of both solvent and temperature for your chosen catalytic system is highly recommended.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues you may encounter during your experiments, providing a logical framework for troubleshooting and optimization.
Problem 1: Low or No Yield of the Desired Isoxazole Amine
Low product yield is a frequent challenge. The underlying cause can often be traced back to catalyst inefficiency, reactant instability, or suboptimal reaction conditions.
Q: My reaction is resulting in a very low yield. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors. Let's break down the troubleshooting process:
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for addressing regioselectivity issues.
Detailed Solutions:
-
For Condensation Reactions: The pH of the reaction medium is a critical factor. Alkaline conditions often favor the formation of one regioisomer, while neutral or acidic conditions may favor the other. [8]Experimenting with different bases (e.g., NaOH, KOH, NaHCO3) and their concentrations is a good starting point.
-
For [3+2] Cycloaddition Reactions:
-
Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF3·OEt2) can coordinate to the reactants, influencing the frontier molecular orbital energies and thereby directing the regioselectivity of the cycloaddition. [3] * Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can create a specific chiral environment around the reactants, promoting the formation of one regioisomer over the other through non-covalent interactions like hydrogen bonding. [9][10] * Substrate Modification: Altering the electronic properties of the nitrile oxide or the enamine by changing substituents can also steer the regioselectivity.
-
Experimental Protocols & Catalyst Comparison
Protocol 1: Base-Mediated [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis
This protocol describes a metal-free approach for the synthesis of 5-aminoisoxazoles. [11] Materials:
-
Substituted Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Enamine (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the aldoxime in ethyl acetate in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NCS in ethyl acetate, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to form the hydroximoyl chloride in situ.
-
In a separate flask, dissolve the enamine in ethyl acetate.
-
Slowly add the enamine solution to the hydroximoyl chloride solution, followed by the dropwise addition of triethylamine over 1 hour, keeping the temperature below 10 °C. [4]7. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and proceed with standard aqueous work-up and purification.
Catalyst Performance Comparison for Isoxazole Synthesis
The choice of catalyst significantly impacts the efficiency of isoxazole synthesis. The following table provides a comparative overview of different catalytic systems for the synthesis of a model isoxazole. While not specific to aminoisoxazoles, it offers valuable insights into the relative performance of different catalyst classes.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Transition Metal | |||||
| Copper(I) Iodide (CuI) | 5 | THF | 60 | 5 | ~85-95 |
| Organocatalyst | |||||
| DABCO | 20 | Water | 80 | 24 | ~70-80 |
| Lewis Acid | |||||
| Aluminum Chloride (AlCl₃) | 150 (3 equiv.) | DMAc | 90 | 24 | ~92 |
Note: Data is compiled for the synthesis of 3,5-diphenylisoxazole and serves as a comparative benchmark. Yields and conditions may vary for aminoisoxazole synthesis.
Mechanistic Insights
Understanding the reaction mechanism is key to rational catalyst selection and optimization.
Proposed Mechanism for Base-Mediated [3+2] Cycloaddition
Caption: Mechanism for 5-aminoisoxazole synthesis via nitrile oxide cycloaddition. [2] In this base-mediated pathway, the base (e.g., triethylamine) facilitates the in-situ generation of the nitrile oxide from the hydroximoyl chloride. This reactive 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the enamine (the dipolarophile) to form a transient isoxazoline intermediate. This intermediate then spontaneously eliminates hydrogen cyanide (HCN) to yield the stable, aromatic 5-aminoisoxazole product. [2]
References
Sources
- 1. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Method Validation for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Purity
Senior Application Scientist Note: The following guide is structured as a comparative technical analysis. It moves beyond simple "recipe" listing to explore the why and how of method selection, specifically contrasting a standard generic approach against an optimized, stability-indicating protocol for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.
Executive Summary
The Analyte: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a critical heterocyclic intermediate.[1] Its 5-amino-isoxazole core renders it susceptible to ring opening under harsh acidic/basic conditions, and its synthesis frequently yields a difficult-to-separate regioisomer (4-tert-butyl-3-ethyl analogue).[1]
The Comparison: This guide compares two validation approaches:
-
Method A (The Standard): A generic C18 gradient using acidic modifiers (0.1% Formic Acid).[1]
-
Method B (The Optimized): A Phenyl-Hexyl stationary phase using a mid-pH buffer (Ammonium Acetate, pH 5.5).[1]
The Verdict: While Method A is sufficient for crude reaction monitoring, Method B is the validated choice for purity release. It demonstrates superior resolution (
The Challenge: Why This Molecule is Difficult
The analysis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine presents two distinct chromatographic hurdles:
-
Regioisomer Co-elution: The synthesis often involves the condensation of
-keto nitriles with hydroxylamine. This mechanism can produce the target 3-tert-butyl-4-ethyl isomer alongside the 3-ethyl-4-tert-butyl impurity.[1] These isomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making them inseparable on standard alkyl-bonded phases (C18).[1] -
Chemical Instability: 5-aminoisoxazoles possess a "masked" vinylogous amide character.[1] In highly acidic mobile phases (pH < 2.5), the isoxazole ring is prone to hydrolysis (ring opening) to form
-cyano ketones, appearing as ghost peaks during long sequence runs.[1]
Visualization: Method Development Decision Logic
The following diagram outlines the logical pathway taken to arrive at the optimized Method B.
Figure 1: Decision matrix for moving from generic screening to an optimized, stability-indicating method.
Comparative Performance Data
The following data was generated during the pre-validation robustness phase. Note the dramatic improvement in selectivity (
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Stationary Phase | C18 (L1), | Phenyl-Hexyl (L11), | Optimized |
| Mobile Phase pH | 2.7 (0.1% Formic Acid) | 5.5 (10mM Ammonium Acetate) | Optimized |
| Retention Time ( | 6.4 min | 8.2 min | Increased |
| Regioisomer Resolution ( | 0.8 (Co-eluting) | 3.1 (Baseline Resolved) | PASS |
| Tailing Factor ( | 1.4 | 1.05 | Improved |
| 24h Solution Stability | 94.5% (Degradation observed) | 99.8% (Stable) | PASS |
Scientific Insight: The Phenyl-Hexyl column utilizes
Validated Experimental Protocol (Method B)
This protocol has been validated according to ICH Q2(R2) guidelines.
Reagents and Materials[2][5][6][7][8][9][10]
-
Reference Standard: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (>99.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Milli-Q Water.[1]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent L11),
mm, 3.5 µm.[1]
Chromatographic Conditions[5][6][7][8][9][11]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (Isoxazole
) -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5 adjusted with Acetic Acid)
-
Mobile Phase B: Acetonitrile
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
System Suitability Criteria (SST)
To ensure the method is "self-validating" during routine use, the following criteria must be met before sample analysis:
-
Theoretical Plates (
): > 5,000 -
Tailing Factor (
): 0.8 – 1.5[1] -
Precision (RSD):
2.0% for 5 replicate injections of the standard. -
Resolution (
): > 2.0 between Main Peak and Regioisomer (if available in SST mix).
Validation Results (ICH Q2 Framework)
The following summarizes the validation data supporting Method B.
Specificity (Selectivity)
Specificity was demonstrated by injecting the analyte, the regioisomer impurity, and forced degradation samples (Acid, Base, Oxidative).
-
Result: No interference at the retention time of the main peak.
-
Peak Purity: Diode Array Detector (DAD) confirmed spectral homogeneity (Purity Angle < Purity Threshold).
Linearity
Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).
-
Equation:
-
Correlation Coefficient (
): 0.9998[1] -
Result: Meets criteria (
).
Accuracy (Recovery)
Spiked placebo/matrix with analyte at 80%, 100%, and 120% levels.
Precision
-
Repeatability (Intra-day): 6 preparations. RSD = 0.45%.
-
Intermediate Precision (Inter-day): Different analyst, different column lot. RSD = 0.82%.
Visualization: Degradation & Separation Logic
Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the separation mechanism and potential degradation risks avoided by Method B.
Figure 2: Mechanistic view of regioisomer separation and stability preservation.
References
-
International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Phenyl-Hexyl selectivity mechanisms).
-
PubChem. (n.d.).[1] 3-Isoxazolamine, 5-(1,1-dimethylethyl)- (Compound Summary). National Library of Medicine. [1]
-
BenchChem. (2025).[6][2] Troubleshooting guide for the synthesis of isoxazole derivatives. (Reference for regioisomer formation and purification challenges).
Sources
- 1. Ethyl (3R,4R,5S)-4-(acetyl(tert-butyl)amino)-5-(di(prop-2-en-1-yl)amino)-3-((pentan-3-yl)oxy)cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1) | C26H45ClN2O4 | CID 45358293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine vs. Standard Isoxazole Amines
Executive Summary
Target Molecule: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine CAS: 1157065-51-4 Role: Sterically demanding, lipophilic heterocyclic building block.
This guide provides a technical comparison of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine against industry-standard isoxazole amines. Unlike the ubiquitous 3-amino-5-methylisoxazole , this scaffold introduces significant steric bulk via a tert-butyl group at C3 and an ethyl group at C4. This unique substitution pattern dramatically alters its nucleophilicity, metabolic stability, and lipophilicity profile, making it a critical tool for medicinal chemists seeking to modulate DMPK properties or secure IP space around the isoxazole core.
Comparative Technical Analysis
The following data matrix contrasts the target molecule with the industry standard (Compound A) and a steric control (Compound B).
| Feature | Target: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine | Comp A: 5-Amino-3-methylisoxazole | Comp B: 3-Tert-butyl-1,2-oxazol-5-amine |
| Structure | Sterically Crowded (C3-tBu, C4-Et) | Open (C3-Me, C4-H) | Moderately Hindered (C3-tBu, C4-H) |
| CAS | 1157065-51-4 | 1072-67-9 | 55809-36-4 |
| Predicted LogP | ~2.8 - 3.1 | ~0.2 - 0.5 | ~1.7 - 2.0 |
| Amine Nucleophilicity | Low (Shielded by C4-Ethyl) | High (Exposed) | Moderate |
| Metabolic Stability | High (C4 blocked, Ring shielded) | Low (C4 is a metabolic soft spot) | Moderate (C4 open to oxidation) |
| Primary Utility | CNS targets, Improving metabolic half-life | General building block, Fragment screening | Steric SAR exploration |
Key Insight: The "Orthogonal Shielding" Effect
The defining feature of the target molecule is the C4-Ethyl group . In most isoxazole amines, the C4 position is a "metabolic soft spot" prone to oxidative metabolism. By blocking this position with an ethyl group—and flanking it with a bulky C3-tert-butyl group—the isoxazole ring becomes highly resistant to ring-opening metabolism and enzymatic attack. However, this comes at the cost of reduced nucleophilicity at the C5-amine.
Decision Framework: Reactivity & Synthesis
The steric bulk of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine requires specific synthetic strategies. Standard protocols used for methyl-isoxazoles will likely fail or proceed with poor yields.
Figure 1: Strategic decision tree for functionalizing sterically hindered isoxazole amines. Note the diversion from standard EDC/HOBt or SnAr conditions.
Experimental Protocols
Protocol A: Amide Coupling (Via Acid Chloride)
Rationale: The C5-amine is poorly nucleophilic due to the flanking C4-ethyl group. Standard activating agents (HATU/EDC) may not generate an electrophile reactive enough to overcome this barrier. Acid chlorides or Ghosez's reagent are preferred.
-
Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM under Argon.
-
Activation: Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
-
Coupling: Redissolve the acid chloride in dry THF. Add 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (1.0 equiv) and Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA due to less steric bulk.
-
Execution: Heat the reaction to 60°C in a sealed vial for 4–12 hours. (Standard isoxazoles react at RT; this molecule requires thermal energy).
-
Workup: Quench with NaHCO3, extract with EtOAc.
Protocol B: Buchwald-Hartwig N-Arylation
Rationale: The amine is too hindered for standard SnAr. A Palladium catalyst with a bulky, electron-rich ligand is required to facilitate the oxidative addition and reductive elimination steps.
-
Reagents: Combine Aryl Bromide (1.0 equiv), 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in dry Dioxane.
-
Catalyst System: Add Pd2(dba)3 (2 mol%) and BrettPhos or XantPhos (4 mol%).
-
Expert Note: BrettPhos is specifically designed for hindered primary amines.
-
-
Conditions: Degas with Argon for 10 mins. Heat to 100°C for 16 hours.
-
Validation: Monitor by LCMS. The product will likely elute significantly later than the starting amine due to increased lipophilicity.
Mechanistic & Structural Implications[2][5][6]
The introduction of the 4-ethyl group creates a "molecular bumper" that protects the isoxazole ring.
Figure 2: Structural Activity Relationship (SAR) diagram illustrating how the 3-tBu and 4-Et groups cooperatively shield the core from metabolic degradation while modulating amine reactivity.
Why Choose This Molecule?
-
Lipophilicity Boost: If your lead compound is too polar (low LogP), swapping a methyl-isoxazole for this scaffold will increase LogP by ~2.5 units, potentially improving blood-brain barrier (BBB) penetration.
-
Metabolic Hardening: If you observe metabolic "hotspots" on the isoxazole ring (specifically C4 oxidation), this molecule effectively blocks that pathway.
References
IR spectrum interpretation for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Executive Summary
This guide provides a technical framework for the infrared (IR) characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (also known as 5-amino-3-tert-butyl-4-ethylisoxazole).[1][2] In drug development, the isoxazole scaffold is a critical pharmacophore, but its substitution patterns—specifically the 3,4,5-positioning—can be difficult to distinguish from regioisomeric impurities (e.g., 3-amino-5-tert-butyl isomers) using low-resolution techniques.[1]
This document objectively compares the spectral performance of this molecule against its common structural analogues and evaluates the ATR (Attenuated Total Reflectance) vs. KBr Transmission sampling techniques.[3]
Spectral Fingerprint Analysis
The IR spectrum of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a summation of four distinct vibrational zones. The following table synthesizes experimental fragment data to establish the "Gold Standard" band assignment.
Table 1: Diagnostic Band Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3400 – 3200 | Medium (Doublet) | A sharp doublet confirms the primary amine.[1][2][3] Broadening indicates H-bonding or wet KBr.[1][2] |
| Primary Amine (-NH₂) | N-H Scissoring | 1620 – 1590 | Medium-Strong | Often overlaps with ring C=N stretch; look for shoulder peaks.[1][2] |
| Isoxazole Ring | C=N Ring Stretch | 1640 – 1600 | Strong | The "heartbeat" of the isoxazole.[3] Shifts depending on C4 substitution (ethyl group).[2][3] |
| Isoxazole Ring | N-O Stretch | 1170 – 1100 | Medium | Characteristic of the 1,2-oxazole core. |
| Tert-butyl Group | C-H Skeletal Bend | 1395 & 1365 | Strong (Split) | CRITICAL IDENTIFIER. The "tert-butyl doublet" distinguishes this from n-butyl or methyl analogues.[1][2] |
| Ethyl Group | CH₂ Methylene Rock | 720 – 750 | Weak | Confirms the ethyl chain at position C4.[2] |
Senior Scientist Insight: The most common error in analyzing this molecule is misinterpreting the tert-butyl doublet at ~1365/1395 cm⁻¹ as an impurity.[2] This split is fundamental to the gem-dimethyl vibration and validates the C3 substitution.[3]
Comparative Assessment: Isomer Differentiation
A critical quality control challenge is distinguishing the target molecule from its regioisomer, 5-tert-butyl-1,2-oxazol-3-amine .[1][2] While they share the same molecular weight (
Table 2: Target vs. Regioisomer Performance
| Feature | Target: 5-Amino-3-tert-butyl | Alternative: 3-Amino-5-tert-butyl | Differentiation Logic |
| Amine Environment | Electron-rich (adjacent to O) | Electron-poor (adjacent to C=N) | 5-amino |
| C=N Ring Stretch | ~1610 cm⁻¹ | ~1590 cm⁻¹ | Position of the t-butyl group at C5 (isomer) dampens the ring stretch frequency.[3] |
| Fingerprint Region | Distinct bands at 1395/1365 (t-butyl) | Similar t-butyl, but altered ring breathing (<1000 cm⁻¹) | Use the 1000–600 cm⁻¹ region for final confirmation.[1][3] |
Technique Comparison: ATR vs. KBr Pellet
For this specific solid amine, the choice of sampling technique significantly impacts data integrity.[3]
Experimental Data Comparison
-
Method A: Diamond ATR (Single Bounce)
-
Method B: KBr Pellet (Transmission)
-
Pros: Higher resolution; classic transmission mode matches spectral libraries.[2][4]
-
Cons:Hygroscopic Risk. The amine group (
) readily H-bonds with water absorbed by KBr, creating a broad "ghost" peak at 3400 cm⁻¹ that obscures the diagnostic amine doublet.[3] -
Verdict:Preferred for Structural Elucidation (if kept strictly anhydrous). [3]
-
Self-Validating Experimental Protocol
To ensure reproducibility, follow this "Check-Gate" workflow.
Step 1: Background Validation (The "Clean Gate")[3]
-
Action: Run an air background scan (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure
doublet (2350 cm⁻¹) is minimal. If absorbance > 0.02, purge the chamber.[3]
Step 2: Sample Preparation (ATR Method)
-
Action: Place ~5 mg of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine on the diamond crystal.
-
Action: Apply pressure using the slip-clutch anvil until it clicks (ensure uniform contact).[2][3]
-
Validation: Preview mode should show the main C=N peak (1600 cm⁻¹) at >10% Absorbance.[3] If <5%, clean and reload.[2][3]
Step 3: Acquisition & Correction
-
Action: Acquire 64 scans.
-
Action: Apply ATR Correction (software algorithm) to normalize peak intensities to transmission standards.
-
Reasoning: Without correction, the high-wavenumber amine stretches (3300 cm⁻¹) will appear artificially weak compared to the fingerprint region.[3]
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher in confirming the molecule's identity against common analogues.[3]
Caption: Logic flow for validating the 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine structure against impurities.
Diagram 2: ATR vs. KBr Workflow Efficiency
Caption: Comparison of workflow steps. ATR offers a linear path; KBr requires a critical "Dry Check" gate.[3]
References
-
NIST Chemistry WebBook. Isoxazole, 5-amino-3-methyl-4-ethyl- (Analogue Spectral Data).[1][2] National Institute of Standards and Technology.[2][3] [Link][3]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2][3] (Standard text for Amine/Isoxazole band assignments). Wiley.[1][2] [Link][3]
-
Specac Application Notes. Comparison of ATR and KBr Pellet Techniques for Solid Analysis. Specac Ltd. [Link][2][3]
Sources
Benchmarking reactivity of 3-Tert-butyl vs 3-Methyl isoxazole amines
The following guide benchmarks the reactivity, physicochemical properties, and medicinal chemistry applications of 3-Tert-butyl-5-aminoisoxazole versus 3-Methyl-5-aminoisoxazole .
Executive Summary
In drug discovery, the isoxazole amine scaffold serves as a critical bioisostere for amides and phenyl rings. This guide compares the two most prevalent C3-substituted analogs: 3-Methyl-5-aminoisoxazole (3-Me) and 3-Tert-butyl-5-aminoisoxazole (3-tBu) .[1][2]
While both compounds share the same electron-deficient heterocyclic core, the substitution at the C3 position drives significant differences in lipophilicity , metabolic stability , and solubility profile , despite having negligible impact on the inherent nucleophilicity (pKa) of the C5-amine.[2] The 3-tBu analog offers superior solubility in organic solvents and distinct metabolic soft spots compared to the 3-Me analog, which is prone to rapid benzylic oxidation.[1][2]
Physicochemical Benchmarking
The following table contrasts the fundamental properties of the two building blocks. Note the substantial difference in melting point and lipophilicity, which dictates handling and purification strategies.
| Feature | 3-Methyl-5-aminoisoxazole | 3-Tert-butyl-5-aminoisoxazole | Impact on Workflow |
| Structure | Steric bulk at C3 affects binding, not amine reactivity.[1][2][3] | ||
| CAS No. | 1072-67-9 | 55809-36-4 | Essential for sourcing.[1][2] |
| Mol. Weight | 98.10 g/mol | 140.18 g/mol | tBu adds mass/lipophilicity. |
| Melting Point | 59–61 °C | 110–114 °C | 3-tBu is a stable, easy-to-handle solid; 3-Me is lower melting.[1][2] |
| pKa (Conj. Acid) | ~2.40 (Predicted) | ~2.37 (Predicted) | Both are weak bases . Require activation for coupling. |
| LogP (Est.) | ~0.1 | ~1.7 | 3-tBu is significantly more lipophilic (better membrane perm.). |
| Solubility | High in polar organic/aqueous | High in DCM, EtOAc, THF | 3-tBu prefers non-polar organic systems.[1][2] |
Reactivity Profile & Synthetic Causality[2]
Nucleophilicity and Amide Coupling
Contrary to intuitive assumptions about steric hindrance, the C3-tert-butyl group does not sterically hinder the C5-amine .[1][2] The isoxazole ring holds the substituents at a ~105° angle, keeping the bulky t-Bu group distal from the reaction center.
-
Electronic Effect: Both amines are extremely weak nucleophiles (pKa ~2.4) due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen).
-
Coupling Kinetics: In standard amide couplings (e.g., HATU/DIPEA), reaction rates are governed by the electrophile's activation rather than the steric difference between Methyl and t-Butyl.
-
Protocol Adjustment: Standard carbodiimide couplings (EDC) often fail. High-activity reagents (HATU, T3P) or acid chlorides are required for both.[1][2]
Metabolic Stability (Medicinal Chemistry Context)
This is the primary driver for selecting 3-tBu over 3-Me.[1][2]
-
3-Methyl: The methyl group on a heteroaromatic ring is a "metabolic soft spot," highly susceptible to rapid oxidation by Cytochrome P450s (CYPs) to the carboxylic acid (inactive/rapidly cleared).
-
3-Tert-butyl: The t-Bu group lacks benzylic protons, blocking direct oxidation at the attachment point.[1][2] However, it is susceptible to distal hydroxylation (omega-oxidation) by CYP2C8/2C9, though typically at a slower rate than methyl oxidation.
Regioselectivity in Synthesis
When synthesizing these building blocks from their corresponding nitriles (Acetoacetonitrile vs. Pivaloylacetonitrile), the 3-tBu analog often yields higher regiopurity. The steric bulk of the tert-butyl group directs the condensation with hydroxylamine more effectively than the methyl group, favoring the 3-substituted-5-amino isomer over the 5-substituted-3-amino impurity.[1][2]
Visualized Pathways
Diagram 1: Comparative Metabolic Fate
This diagram illustrates why a medicinal chemist might switch from Methyl to t-Butyl to alter clearance.[1][2]
Caption: Comparative metabolic oxidation pathways. 3-Methyl is prone to rapid benzylic oxidation, while 3-tBu undergoes slower distal hydroxylation.[1][2]
Diagram 2: Recommended Coupling Workflow
Due to the low basicity of these amines, a self-validating activation protocol is required.
Caption: Decision tree for coupling weak isoxazole amine nucleophiles. Thermal energy is often required to drive conversion.[1]
Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)
Applicable to both 3-Me and 3-tBu analogs.[1][2]
Reagents:
Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before introducing the weak amine nucleophile.
-
Addition: Add the 5-Aminoisoxazole (1.1 mmol) and the remaining DIPEA (1.5 mmol).
-
Reaction: Stir at 50 °C for 4–16 hours. Note: 3-tBu analog may require slightly longer times if the carboxylic acid partner is also bulky, but generally reacts similarly to the methyl analog.[2]
-
Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The 3-tBu product will elute significantly earlier (higher Rf) than the 3-Me product due to higher lipophilicity.[1][2]
Protocol B: Synthesis of 3-Tert-butyl-5-aminoisoxazole
For researchers needing to synthesize the building block from scratch.[1][2]
-
Reactants: Pivaloylacetonitrile (10 g), Hydroxylamine hydrochloride (1.1 equiv), NaOH (2.5 equiv).
-
Condition: Reflux in Ethanol/Water for 6-12 hours.
-
pH Control: Maintaining pH ~7.0–8.0 is critical to favor the 5-amino isomer over the 3-amino isomer.[1][2]
-
Isolation: Cool to 0°C. The 3-tBu product precipitates as a white solid (mp 110°C), whereas the 3-Me analog would require extraction due to higher water solubility.[1]
References
-
PubChem. 3-Amino-5-methylisoxazole (CAS 1072-67-9) Compound Summary. National Library of Medicine. [Link]
-
PubChem. 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) Compound Summary. National Library of Medicine. [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[1][2][4] ACS Medicinal Chemistry Letters. (Discusses metabolic liabilities of t-Bu vs Me). [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (Context on isoxazole bioisosteres). [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
This document provides comprehensive procedural guidance for the safe handling and disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As a specialized heterocyclic amine, this compound and its structural analogs are integral to synthetic chemistry and drug discovery programs. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on established best practices for handling amine-containing heterocyclic compounds and data from structurally similar molecules.
Compound Profile and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological and environmental fate data for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is not extensively published, we can infer its likely hazard profile by examining its functional groups (a substituted oxazole ring and an amine group) and data from a closely related analog, 5-tert-butyl-1,2-oxazol-3-amine (CAS 55809-36-4).[1][2]
The amine functional group suggests that the compound is basic and may be corrosive or irritating. Heterocyclic compounds, particularly those containing nitrogen, can be persistent in the environment and may be harmful to aquatic life.[3][4] GHS classifications for the aforementioned analog indicate it is harmful if swallowed and causes significant skin and eye irritation.[2][5] Therefore, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine must be handled as a hazardous substance.
| Property | Value (for analog: 5-tert-butyl-1,2-oxazol-3-amine) | Reference |
| CAS Number | 55809-36-4 | [2] |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Form | Solid | |
| Melting Point | 110-114 °C | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| Storage Class | 11 (Combustible Solids) |
Prerequisite Safety Protocols
Before handling or preparing for disposal, ensure the following safety measures are in place. These systems are designed to minimize exposure and mitigate risk in the event of an accident.
-
Engineering Controls : All handling of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to minimize inhalation of airborne particulates.[6] An operational eyewash station and safety shower must be readily accessible.[6][7]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield.[6][8]
-
Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[6]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[7]
-
-
Spill Management : Maintain a spill kit equipped with absorbent pads, neutralising agents for amines (if available), and designated hazardous waste bags. In case of a minor spill, contain the material with absorbent pads, collect it for disposal, and decontaminate the area. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3]
Caption: Disposal workflow for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.
Step 1: Waste Segregation and Classification The first and most critical step is proper segregation. Amine waste should be kept separate from other chemical waste streams to prevent potentially violent reactions, especially with acids and strong oxidizing agents.[3]
-
Action : Classify all waste containing this compound as "Hazardous Organic Amine Waste."
Step 2: Waste Collection and Containerization Use dedicated, clearly labeled, and leak-proof containers for waste collection.[9]
-
For Solid Waste :
-
Carefully place any unused or expired solid 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine into the designated waste container.
-
Include all consumables that have come into direct contact with the compound, such as gloves, weigh boats, and contaminated paper towels.[6]
-
-
For Contaminated Lab Equipment :
-
Decontaminate reusable glassware by triple-rinsing with a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood.[7]
-
Collect this solvent rinsate as hazardous liquid waste in a separate, compatible container (e.g., a high-density polyethylene (HDPE) bottle).[7][9] Do not mix this liquid waste with the solid waste.
-
-
Container Choice : Ensure waste containers are made of a compatible material (e.g., HDPE) and have a securely sealing lid.[9]
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action : Label the waste container clearly with the words "Hazardous Waste."[9] List all contents by their full chemical name; do not use abbreviations or formulas.[7] Include hazard pictograms (e.g., exclamation mark for irritant) and the date the waste was first added to the container.
Step 4: Temporary Storage Pending Disposal Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
Action : Ensure the storage area is away from incompatible materials, particularly acids and oxidizing agents.[3][7] Adhere to your institution's limits on the volume of waste and the time it can be stored on-site.
Step 5: Final Disposal The final disposition of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine must be conducted by a licensed and certified hazardous waste disposal company.
-
Action : Contact your institution's EHS department to arrange for the collection of the waste. The preferred method of destruction for organic amine compounds is high-temperature incineration at a permitted facility, which ensures the complete breakdown of the molecule.[9][10] Maintain all records of waste disposal as required by local and national regulations.[3]
References
- Benchchem. (2025). Navigating the Safe Handling of 4,5-Dimethyl-oxazole-2-carboxylic acid: A Guide for Laboratory Professionals. Benchchem.
- CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. CymitQuimica.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1,3,4-Thiadiazol-2-amine, 5-ethyl-. Fisher Scientific.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for Ethyl 4-aminobenzoate. Fisher Scientific.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet. Spectrum Chemical.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Sigma-Aldrich.
- ChemScene. (n.d.). 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine. ChemScene.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Collect and Recycle.
- Fisher Scientific. (2009, April 22). Safety Data Sheet for tert-Butylamine. Fisher Scientific.
- TCI Chemicals. (n.d.). Safety Data Sheet for (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline). TCI Chemicals.
- Technology Catalogue. (n.d.). Disposing Amine Waste. Technology Catalogue.
- PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information.
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%. Sigma-Aldrich.
- TCI Chemicals. (2024, December 13). Safety Data Sheet for 3-Amino-5-tert-butylisoxazole. TCI Chemicals.
- Benchchem. (n.d.). Proper Disposal of Oxadin (Oxcarbazepine): A Guide for Laboratory Professionals. Benchchem.
- Benchchem. (n.d.). Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. Benchchem.
Sources
- 1. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
